An In-depth Technical Guide to 4-(3-Bromophenyl)-2-chloropyrimidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(3-Bromophenyl)-2-chloropyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 4-(3-bromophenyl)-2-chloropyrimidine, a key heterocyclic building block in medicinal chemistry and materials science. The guide details its chemical and physical characteristics, outlines a common synthetic approach, and explores its reactivity, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, it highlights the compound's application in the synthesis of biologically active molecules, particularly as a precursor to kinase inhibitors. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The versatility of the pyrimidine ring, with its multiple sites for substitution, allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 4-(3-Bromophenyl)-2-chloropyrimidine is a valuable intermediate that combines the reactive handles of a chloro-substituted pyrimidine with the potential for further functionalization offered by the bromophenyl moiety. This unique combination makes it a sought-after precursor for the synthesis of complex molecules in drug development and materials science.[3][4]
Physicochemical Properties
Chemical Structure and Identification
| Property | Value |
| IUPAC Name | 4-(3-bromophenyl)-2-chloropyrimidine |
| Molecular Formula | C₁₀H₆BrClN₂ |
| Molecular Weight | 269.53 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CC=NC(=N2)Cl |
| InChI Key | LPJSTRAUAIMYQZ-UHFFFAOYSA-N |
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Melting Point | 100-150 °C | Based on analogs like 5-(4-bromophenyl)-4,6-dichloropyrimidine (m.p. 101-102 °C).[5] The exact value will depend on crystalline form and purity. |
| Boiling Point | > 300 °C | Expected to be high due to its molecular weight and aromatic nature. Decomposition may occur at atmospheric pressure. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF, DMF). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water. | Typical for halogenated aromatic compounds. |
| Appearance | Likely a white to off-white or pale yellow solid. | Based on the appearance of similar pyrimidine derivatives.[5] |
Synthesis and Characterization
A common and effective method for the synthesis of 4-aryl-2-chloropyrimidines involves the reaction of a corresponding 4-aryl-2-hydroxypyrimidine with a chlorinating agent.
General Synthetic Pathway
The synthesis of 4-(3-bromophenyl)-2-chloropyrimidine can be conceptualized as a two-step process starting from a suitable precursor.
Caption: General synthetic route to 4-(3-bromophenyl)-2-chloropyrimidine.
Experimental Protocol (Hypothetical)
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Step 1: Synthesis of 4-(3-Bromophenyl)-2(1H)-pyrimidinone.
-
To a solution of 3-bromobenzaldehyde and urea in a suitable solvent (e.g., ethanol), add a catalytic amount of a strong acid (e.g., HCl).
-
Reflux the mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 4-(3-bromophenyl)-2(1H)-pyrimidinone.
-
-
Step 2: Synthesis of 4-(3-Bromophenyl)-2-chloropyrimidine.
-
Suspend 4-(3-bromophenyl)-2(1H)-pyrimidinone in an excess of phosphorus oxychloride (POCl₃).[6]
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or LC-MS.
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After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.[7]
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-(3-bromophenyl)-2-chloropyrimidine.
-
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns for the disubstituted benzene ring and the pyrimidine ring protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, and the isotopic pattern of bromine and chlorine will be a key diagnostic feature. Predicted m/z for [M+H]⁺ is 268.94756.[8]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for C-H, C=C, and C-N bonds within the aromatic and heterocyclic rings.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Reactivity and Chemical Behavior
The chemical reactivity of 4-(3-bromophenyl)-2-chloropyrimidine is dominated by the two halogen substituents, which serve as versatile handles for further molecular elaboration. The chlorine atom at the 2-position of the pyrimidine ring is particularly susceptible to nucleophilic aromatic substitution, while the bromine atom on the phenyl ring is ideal for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atom at the 2-position by a variety of nucleophiles. This reactivity is a cornerstone of its utility in building more complex molecules.[9]
Caption: General scheme for nucleophilic substitution at the C2 position.
Common nucleophiles include:
-
Amines (primary and secondary)
-
Alcohols and phenols (alkoxides/phenoxides)
-
Thiols (thiolates)
The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO, often in the presence of a base to deprotonate the nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring is a prime site for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
This reaction is widely used to form a biaryl linkage by coupling the bromophenyl group with a boronic acid or ester.[10]
Caption: Suzuki-Miyaura coupling at the bromophenyl moiety.
This reaction provides a powerful tool for introducing diverse aryl or heteroaryl substituents, significantly expanding the chemical space accessible from this starting material.[8]
Applications in Drug Discovery and Medicinal Chemistry
The dual reactivity of 4-(3-bromophenyl)-2-chloropyrimidine makes it a highly valuable building block for the synthesis of biologically active compounds, particularly in the development of kinase inhibitors.[3][11]
Kinase Inhibitors
Many kinase inhibitors feature a substituted pyrimidine core that serves as a scaffold to orient functional groups for optimal interaction with the ATP-binding site of the target kinase. The 2-position of the pyrimidine is often substituted with an amine-containing group to form hydrogen bonds with the hinge region of the kinase. The 4-phenyl group can be directed towards the solvent-exposed region or other pockets of the active site.
The synthetic utility of 4-(3-bromophenyl)-2-chloropyrimidine allows for a divergent synthetic approach where the 2-chloro group is first displaced by a desired amine, followed by a Suzuki-Miyaura coupling on the 3-bromophenyl group to introduce further diversity. This strategy is highly efficient for generating libraries of potential kinase inhibitors for screening.[6][12]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(3-bromophenyl)-2-chloropyrimidine is not widely available, general precautions for handling halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[13][14]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-(3-Bromophenyl)-2-chloropyrimidine is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual reactivity, with a readily displaceable chlorine on the pyrimidine ring and a bromine atom amenable to cross-coupling reactions on the phenyl ring, provides a powerful platform for the synthesis of complex molecular architectures. Its utility in the construction of potential kinase inhibitors highlights its importance in modern drug discovery. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from related structures, enabling its effective use in the research laboratory with appropriate safety precautions.
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